

# 7-Bromoquinazolin-4-amine molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 7-Bromoquinazolin-4-amine

Cat. No.: B1527819

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## An In-Depth Technical Guide to 7-Bromoquinazolin-4-amine

**Executive Summary:** This guide provides a comprehensive technical overview of **7-Bromoquinazolin-4-amine**, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will explore its fundamental chemical properties, synthesis strategies, key applications as a molecular scaffold, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates in the design and synthesis of novel therapeutic agents.

## Chemical Identity and Physicochemical Properties

**7-Bromoquinazolin-4-amine** is a substituted quinazoline derivative. The quinazoline core is recognized as a "privileged structure" in pharmaceutical development due to its prevalence in biologically active compounds, including approved drugs.<sup>[1]</sup> The bromine atom at the 7-position provides a versatile synthetic handle for further functionalization, typically through cross-coupling reactions, enabling the exploration of a diverse chemical space.

The core properties of this compound are summarized below.



Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrN <sub>3</sub>	PubChem[2]
Molecular Weight	224.06 g/mol	PubChem[2], Arctom[3]
IUPAC Name	7-bromoquinazolin-4-amine	PubChem[2]
CAS Number	1123169-43-6	ChemicalBook[4], Arctom[3]
Canonical SMILES	<chem>C1=CC2=C(C=C1Br)N=CN=C2N</chem>	PubChem[2]
InChIKey	RTKSTBCHSICNLP-UHFFFAOYSA-N	PubChem[2]
Appearance	Data not consistently available	ECHEMI[5]
Melting Point	Data not consistently available	ECHEMI[5]

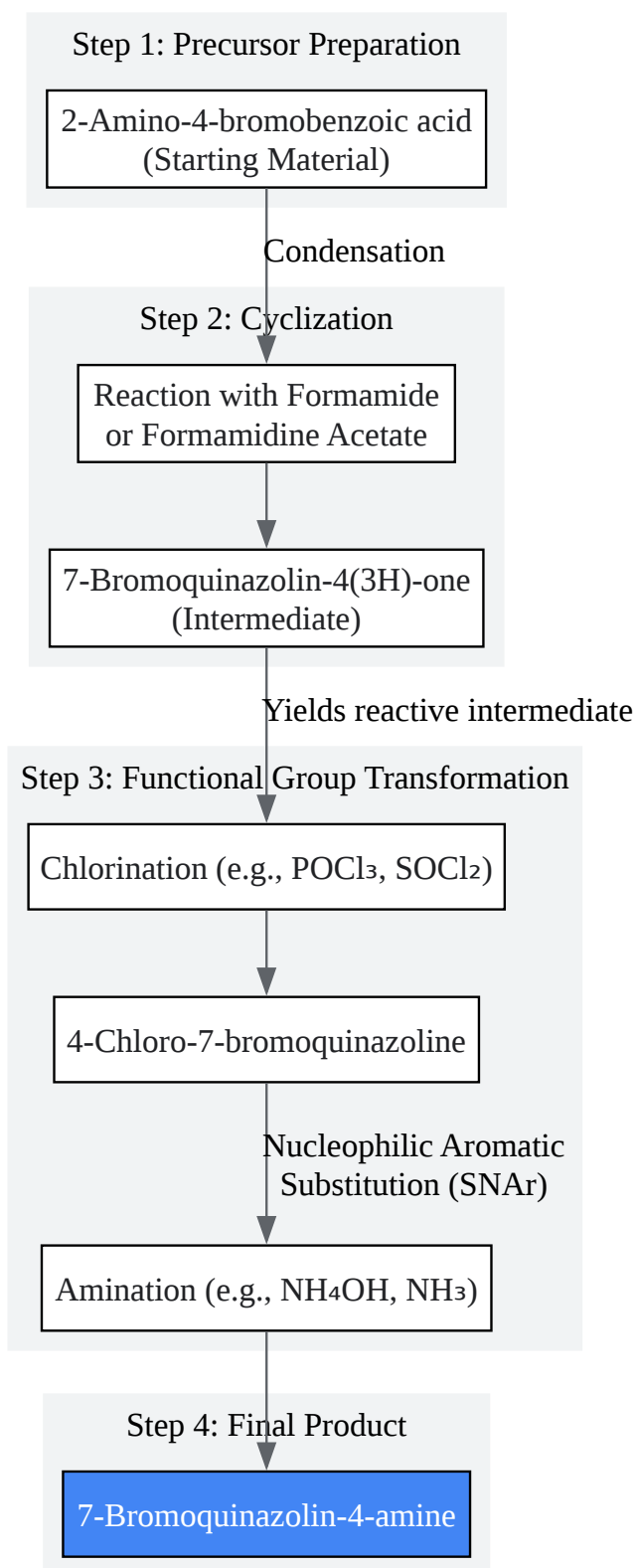
## Synthesis Strategies

The synthesis of substituted quinazolines like **7-Bromoquinazolin-4-amine** typically follows established heterocyclic chemistry principles. While specific, detailed protocols for this exact molecule are proprietary or embedded within broader research papers, a general and logical synthetic pathway can be constructed based on common methods for quinazolinone and quinazoline synthesis.[6][7]

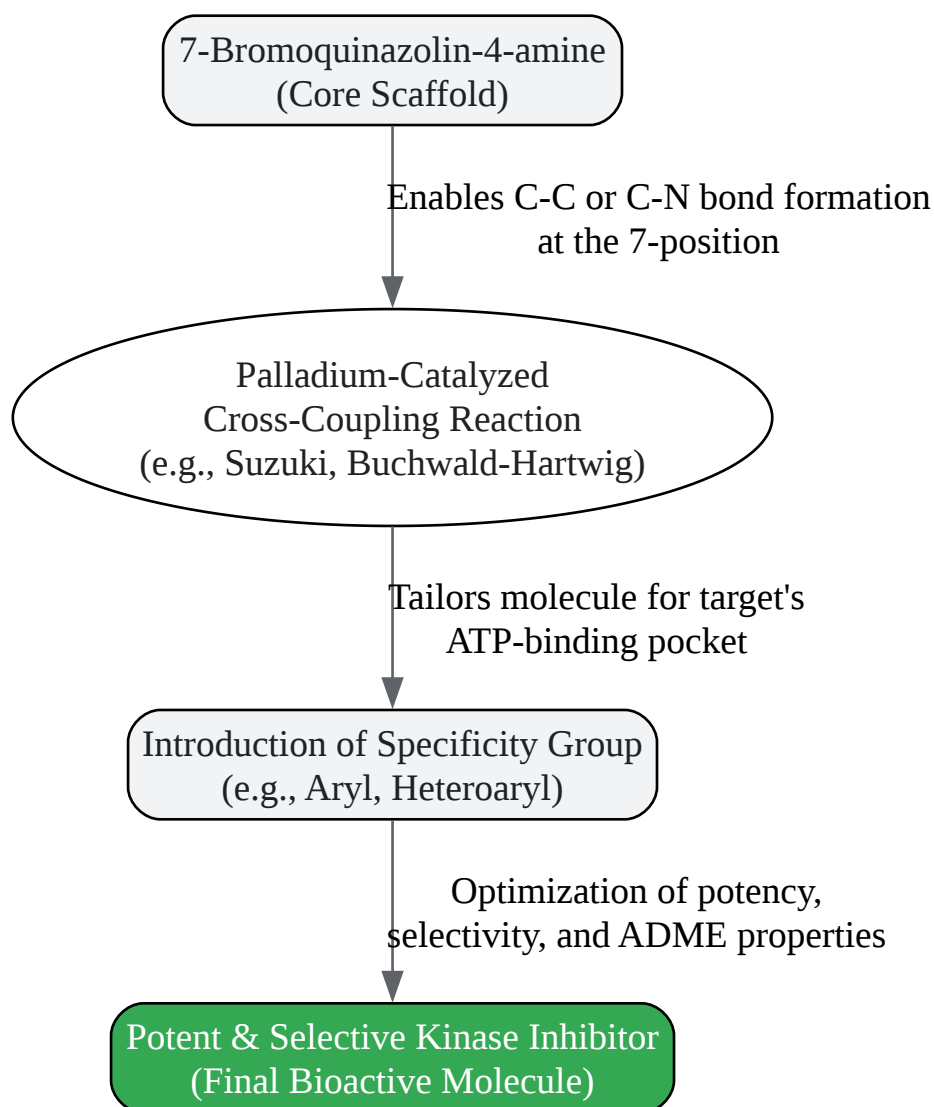
A prevalent approach involves the cyclization of an appropriately substituted anthranilic acid derivative. The causality behind this choice lies in the ready availability of anthranilic acids and the high efficiency of the cyclization reactions.

A generalized workflow is depicted below:









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Role of **7-Bromoquinazolin-4-amine** as a scaffold in drug discovery.

Mechanistic Insight:

- The 4-amino group is often essential for forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site.
- The 7-bromo position acts as a versatile attachment point. Using palladium-catalyzed cross-coupling reactions, medicinal chemists can introduce a wide variety of aryl or heteroaryl groups. This "specificity group" extends into other regions of the ATP pocket, allowing for the fine-tuning of inhibitory potency and, crucially, selectivity between different kinases. [8][9]



[10] Studies have shown that quinazoline-based structures are effective scaffolds for developing both reversible and irreversible pan-HER inhibitors, highlighting the therapeutic potential of this molecular framework. [9]

## Safety and Handling

As with any laboratory chemical, proper handling of **7-Bromoquinazolin-4-amine** is essential. The following information is derived from available Safety Data Sheets (SDS) and should be considered a guideline, always to be supplemented by a full, specific SDS from the supplier. [5]

- General Hazards: The specific toxicity profile is not extensively documented. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tightly fitting safety goggles.
  - Skin Protection: Wear impervious, flame-resistant laboratory coats and gloves.
  - Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If exposure limits may be exceeded, a full-face respirator may be necessary. [5]\*
- First-Aid Measures:
  - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.
  - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.
  - Eye Contact: Rinse thoroughly with pure water for at least 15 minutes.
  - Ingestion: Rinse mouth with water. Do not induce vomiting. [5]\*
- Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus. [5]

## Conclusion

**7-Bromoquinazolin-4-amine** is more than a simple chemical; it is a strategically designed building block that leverages the privileged nature of the quinazoline scaffold for modern drug discovery. Its defined molecular weight and formula are just the starting point. The true value of



this compound is realized through its synthetic versatility, particularly the reactivity of the 7-bromo position, which allows for the systematic development of highly specific and potent kinase inhibitors. For researchers in oncology and medicinal chemistry, **7-Bromoquinazolin-4-amine** represents a key intermediate for creating next-generation targeted therapies.

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- To cite this document: BenchChem. [7-Bromoquinazolin-4-amine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1527819#7-bromoquinazolin-4-amine-molecular-weight-and-formula]

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